

SAR-20347 reconstitution problems solutions

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Compound Focus: SAR-20347

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SAR-20347 Technical Support Guide

This guide provides essential information for researchers using the TYK2/JAK1 inhibitor **SAR-20347** in experimental settings.

FAQ 1: What is the solubility and recommended storage of SAR-20347? The handling and stability of **SAR-20347** are critical for experimental reproducibility. Key data is summarized in the table below.

Aspect	Specification
Molecular Weight	444.84 g/mol [1]
CAS Registry No.	1450881-55-6 [1] [2]
Recommended Solvent	DMSO [1]
Solubility in DMSO	100 mg/mL (224.80 mM) [1]
Solubility in Water	< 0.1 mg/mL (insoluble) [1]
Appearance	Light yellow to yellow solid [1]
Powder Storage	-20°C for 3 years or 4°C for 2 years [1]
Solution Storage (DMSO)	-80°C for 2 years or -20°C for 1 year [1]

Key Notes:

- **Hygroscopic DMSO:** The solubility data notes that "Hygroscopic DMSO has a significant impact on the solubility of the product," so it is crucial to use **newly opened, dry DMSO** for reconstitution [1].
- **Solution Stability:** Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to product inactivation [1].

FAQ 2: What are the established protocols for preparing dosing solutions for in vivo studies? For animal studies, the literature provides two specific protocols for creating a stable, ready-to-dose suspension from the DMSO stock solution [1].

- **Protocol 1:**

- Prepare a **25 mg/mL stock solution** in DMSO.
- Mix 100 μ L of this stock with 400 μ L of **PEG 300**.
- Add 50 μ L of **Tween-80** and mix evenly.
- Finally, add 450 μ L of **Saline** (0.9% sodium chloride in ddH₂O) to bring the total volume to 1 mL.
- This yields a clear solution of at least **2.5 mg/mL** [1].

- **Protocol 2:**

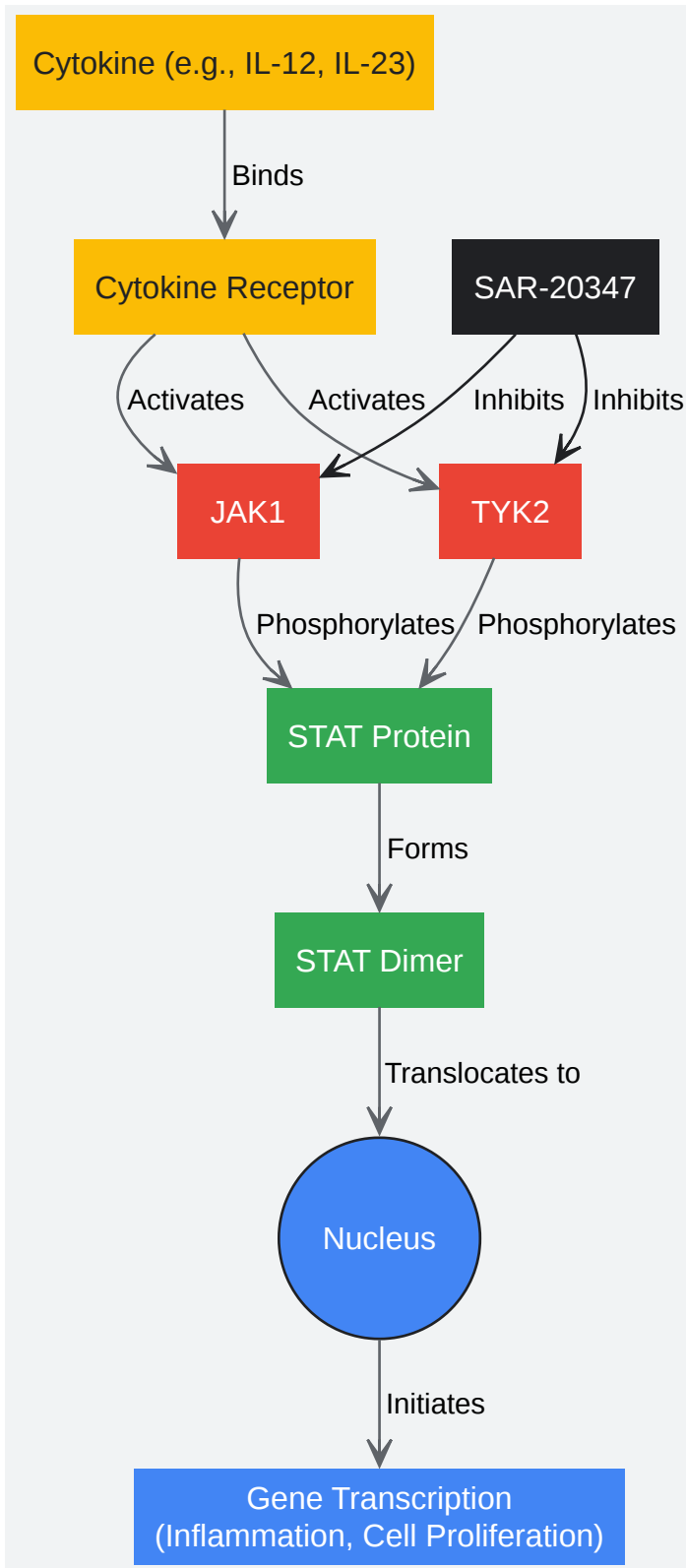
- Prepare a **25 mg/mL stock solution** in DMSO.
- Add 100 μ L of this stock directly to 900 μ L of a **20% SBE- β -CD in Saline** solution.
- Mix evenly.
- This also yields a clear solution of at least **2.5 mg/mL** [1].

FAQ 3: What is the primary mechanism of action of SAR-20347? SAR-20347 is a small-molecule inhibitor that targets the Janus kinase (JAK) family. It acts as an ATP-competitive inhibitor at the kinases' catalytic sites. Its potency against different JAK members varies, with the following half-maximal inhibitory concentration (IC₅₀) values measured in biochemical assays [1]:

JAK Kinase	SAR-20347 IC ₅₀ (nM)
TYK2	0.6 nM
JAK1	23 nM
JAK2	26 nM

JAK Kinase	SAR-20347 IC ₅₀ (nM)
JAK3	41 nM

This profile makes it a potent, dual TYK2/JAK1 inhibitor [3] [2]. The following diagram illustrates the JAK-STAT signaling pathway that **SAR-20347** inhibits.



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FAQ 4: What are the key cellular and in vivo experimental protocols for SAR-20347? The experimental use of **SAR-20347** has been documented in several studies, which can serve as references for your own work.

- **In Vitro Cellular Assay (IL-12-induced STAT4 Phosphorylation)**

- **Cell Line:** NK-92 cells [1].
- **Stimulation:** Cells are stimulated with Interleukin-12 (IL-12) [1].
- **Measurement:** The readout is the inhibition of IL-12-mediated STAT4 phosphorylation, a downstream event dependent on TYK2 activity. **SAR-20347** has been shown to achieve this with an IC₅₀ of 126 nM in this cellular context [1].
- **Application:** This assay is used to confirm the functional cellular inhibition of the TYK2 pathway.

- **In Vivo Model (Imiquimod-induced Psoriasis)**

- **Model:** Mouse model of imiquimod-induced psoriasis-like skin inflammation [3].
- **Dosing:** The study administered **SAR-20347** orally [3]. One referenced outcome was achieved with a dose of **60 mg/kg**, which inhibited serum IFN- γ production by 91% compared to vehicle-treated animals [1].
- **Outcome Measures:** Treatment led to a significant reduction in disease pathology, including decreased keratinocyte activation and lower levels of pro-inflammatory cytokines (e.g., IL-23, IL-17, IL-22) [3].

Troubleshooting and Further Guidance

Given the lack of specific troubleshooting information in the available literature, here are general principles and suggestions for resolving common issues:

- **If the compound does not dissolve fully in DMSO:** Ensure you are using fresh, dry DMSO. Gentle warming and sonication can be used to aid dissolution, as suggested by the supplier's protocol [1].
- **If you observe precipitation in working solutions:** When diluting the DMSO stock solution into aqueous buffers for cell-based assays, precipitation is common. You may need to optimize the final DMSO concentration (typically keep it below 0.5%) or use a carrier agent.
- **For verifying biological activity:** If you suspect the compound has lost activity, you can perform a simple validation experiment using the cellular assay protocols described above (e.g., measuring inhibition of IL-12-induced STAT4 phosphorylation) [1] [3].
- **Consult the primary literature:** For more detailed experimental contexts, the original research articles are invaluable. Key publications to consult include the study by [3] and the data provided by

the supplier [1].

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References

1. SAR-20347 | TYK2 Inhibitor [medchemexpress.com]
2. SAR-20347 - Ligands [guidetopharmacology.org]
3. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod ... [pmc.ncbi.nlm.nih.gov]

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